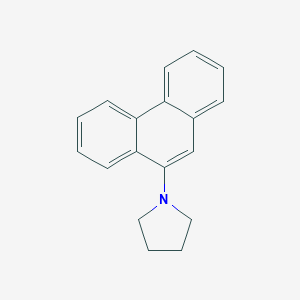
1-(9-phenanthryl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-phenanthryl)pyrrolidine is a compound that features a pyrrolidine ring attached to a phenanthrene moiety Pyrrolidine is a five-membered nitrogen-containing heterocycle, while phenanthrene is a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-phenanthryl)pyrrolidine typically involves the N-arylation of pyrrolidine with a phenanthrene derivative. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts and ligands to facilitate the coupling reaction. The reaction conditions often include the use of bases such as potassium tert-butoxide and solvents like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(9-phenanthryl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenanthrene moiety, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated phenanthrene derivatives with nucleophiles in polar solvents.
Major Products:
Oxidation: Oxidized phenanthrene derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
1-(9-phenanthryl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of 1-(9-phenanthryl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can act as a nucleophile, while the phenanthrene moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the function of key proteins involved in signal transduction.
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog without the phenanthrene moiety, commonly used in organic synthesis and medicinal chemistry.
Phenanthrene: A polycyclic aromatic hydrocarbon with diverse applications in materials science and organic electronics.
Pyrrolidine-2,5-dione: A derivative with a lactam structure, known for its biological activities.
Uniqueness: 1-(9-phenanthryl)pyrrolidine is unique due to the combination of the pyrrolidine ring and phenanthrene moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
53756-71-1 |
|---|---|
Fórmula molecular |
C18H17N |
Peso molecular |
247.3 g/mol |
Nombre IUPAC |
1-phenanthren-9-ylpyrrolidine |
InChI |
InChI=1S/C18H17N/c1-2-8-15-14(7-1)13-18(19-11-5-6-12-19)17-10-4-3-9-16(15)17/h1-4,7-10,13H,5-6,11-12H2 |
Clave InChI |
BJKJQECURDMJAG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
SMILES canónico |
C1CCN(C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















